(4-bromo-1H-pyrazol-1-yl)(3,5-difluorophenyl)methanone
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Overview
Description
(4-bromo-1H-pyrazol-1-yl)(3,5-difluorophenyl)methanone is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis. This compound, in particular, has gained attention due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-1H-pyrazol-1-yl)(3,5-difluorophenyl)methanone typically involves the reaction of 4-bromo-1H-pyrazole with 3,5-difluorobenzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4-bromo-1H-pyrazol-1-yl)(3,5-difluorophenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while cyclization reactions can produce fused heterocyclic compounds .
Scientific Research Applications
(4-bromo-1H-pyrazol-1-yl)(3,5-difluorophenyl)methanone has several scientific research applications, including:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes and receptors.
Biological Studies: The compound is studied for its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of (4-bromo-1H-pyrazol-1-yl)(3,5-difluorophenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A precursor in the synthesis of (4-bromo-1H-pyrazol-1-yl)(3,5-difluorophenyl)methanone.
3,5-difluorobenzoyl chloride: Another precursor used in the synthesis.
Other Pyrazole Derivatives: Compounds with similar structures but different substituents, such as 4-chloro-1H-pyrazole and 4-methyl-1H-pyrazole.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and difluorophenyl groups enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
(4-bromopyrazol-1-yl)-(3,5-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF2N2O/c11-7-4-14-15(5-7)10(16)6-1-8(12)3-9(13)2-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZIUXMKGMKVJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)N2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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